An In-Depth Technical Guide to 1'-Epi Gemcitabine 3',5'-Dibenzoate: Structure, Synthesis, and Analysis
An In-Depth Technical Guide to 1'-Epi Gemcitabine 3',5'-Dibenzoate: Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Gemcitabine's Activity
Gemcitabine, a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers, is a nucleoside analogue that exerts its cytotoxic effects by inhibiting DNA synthesis.[][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry as the β-anomer of 2'-deoxy-2',2'-difluorocytidine. The α-anomer, known as 1'-Epi Gemcitabine, is a significant process-related impurity formed during synthesis. This guide provides a comprehensive technical overview of 1'-Epi Gemcitabine 3',5'-Dibenzoate, a protected derivative of this α-anomer, focusing on its chemical structure, synthesis, and analytical characterization. Understanding the properties of this epimer is crucial for the quality control and optimization of gemcitabine manufacturing processes.
Chemical Identity and Physicochemical Properties
1'-Epi Gemcitabine 3',5'-Dibenzoate is the dibenzoylated form of the α-anomer of gemcitabine. The benzoyl protecting groups at the 3' and 5' positions of the ribofuranose ring enhance its lipophilicity, making it more amenable to organic solvent-based purification techniques and serving as a key intermediate in synthetic pathways.
| Property | Value | Source |
| Chemical Name | (2R,3R,5S)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate | [3] |
| CAS Number | 134790-40-2 | [3] |
| Molecular Formula | C₂₃H₁₉F₂N₃O₆ | [3] |
| Molecular Weight | 471.42 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in chloroform, dichloromethane, and methanol. | [4] |
Elucidation of the Chemical Structure
The core structure of 1'-Epi Gemcitabine 3',5'-Dibenzoate consists of a difluorinated deoxyribose sugar linked to a cytosine base. The defining feature is the α-configuration at the anomeric C1' position, which distinguishes it from the therapeutically active β-anomer, gemcitabine. The hydroxyl groups at the 3' and 5' positions of the sugar moiety are protected by benzoate esters.
Figure 1: Chemical structure of 1'-Epi Gemcitabine 3',5'-Dibenzoate.
Synthesis and Purification
The synthesis of 1'-Epi Gemcitabine 3',5'-Dibenzoate is intrinsically linked to the overall synthesis of gemcitabine, where it is generated as the undesired α-anomer. The general synthetic strategy involves the formation of a protected 2-deoxy-2,2-difluororibose intermediate, followed by glycosylation with a protected cytosine derivative, and subsequent deprotection steps.
General Synthetic Pathway
Figure 2: General synthetic pathway for gemcitabine anomers.
A key intermediate in this process is 2-deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate.[5] Reduction of this lactone, for instance using sodium bis(2-methoxyethoxy)aluminum hydride (Vitride), yields a mixture of the α and β anomers of 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate.[6] This anomeric mixture is then coupled with a protected cytosine derivative, such as N,O-bis(trimethylsilyl)cytosine, to form the protected nucleosides.[4] This coupling reaction typically results in a roughly 1:1 mixture of the α- and β-anomers of the dibenzoate-protected gemcitabine.[4]
Purification and Isolation
The separation of the α- and β-anomers is a critical step in the manufacturing of gemcitabine. Various chromatographic and crystallization techniques are employed to isolate the desired β-anomer.[6] 1'-Epi Gemcitabine 3',5'-Dibenzoate, being the α-anomer, is the component that is separated and typically considered an impurity.
Experimental Protocol: General Anomer Separation by Chromatography
While a specific, validated protocol for the preparative separation of 1'-Epi Gemcitabine 3',5'-Dibenzoate is not publicly available, a general approach using high-performance liquid chromatography (HPLC) can be outlined based on methods for separating gemcitabine anomers.[7]
-
Column: A reversed-phase C18 or phenyl-based column is typically effective for separating nucleoside analogues.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is commonly used. The gradient is optimized to achieve baseline separation of the two anomers.
-
Detection: UV detection at a wavelength around 270 nm is suitable for monitoring the elution of the cytosine-containing compounds.[8]
-
Fraction Collection: Fractions corresponding to the elution of the α-anomer are collected.
-
Solvent Evaporation: The collected fractions are combined, and the solvent is removed under reduced pressure to yield the purified 1'-Epi Gemcitabine 3',5'-Dibenzoate.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation and stereochemical assignment.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the sugar moiety, the cytosine base, and the benzoate protecting groups. The key diagnostic signal for the α-anomer is the coupling constant of the anomeric proton (H-1'). In the α-anomer, H-1' is on the opposite side of the furanose ring relative to the C4'-C5' bond, which typically results in a different coupling pattern compared to the β-anomer.
-
¹³C NMR: The carbon NMR spectrum will provide signals for all carbon atoms in the molecule, including the characteristic signals for the carbonyl carbons of the benzoate groups and the carbons of the pyrimidine ring.
-
¹⁹F NMR: The two fluorine atoms at the C2' position will give rise to signals in the fluorine NMR spectrum, providing further confirmation of the difluoro substitution.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI-MS): This technique would be suitable for generating the protonated molecular ion [M+H]⁺, confirming the molecular weight of 471.42.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide structural information. Expected fragmentation patterns would include the loss of the benzoate groups and cleavage of the glycosidic bond, resulting in fragments corresponding to the protected sugar and the cytosine base.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the amino group of the cytosine ring.
-
C=O stretching: Strong absorptions around 1720 cm⁻¹ for the ester carbonyls of the benzoate groups and around 1650 cm⁻¹ for the amide carbonyl of the cytosine ring.
-
C-F stretching: Strong absorptions in the region of 1000-1200 cm⁻¹.
-
Aromatic C-H and C=C stretching: Corresponding to the cytosine and benzoate rings.
Biological Activity and Significance
The biological activity of 1'-Epi Gemcitabine is significantly lower than that of the therapeutically active β-anomer, gemcitabine. While specific cytotoxicity data for 1'-Epi Gemcitabine 3',5'-Dibenzoate is not widely published, it is generally understood that the α-anomer of gemcitabine does not possess the same potent anticancer activity.[9] The stereochemistry at the C1' position is critical for the correct phosphorylation by deoxycytidine kinase, the first and rate-limiting step in the activation of gemcitabine to its active triphosphate form. Incorrect stereochemistry prevents this crucial activation step, rendering the α-anomer largely inactive as a cytotoxic agent.
The primary significance of 1'-Epi Gemcitabine 3',5'-Dibenzoate lies in its role as a process-related impurity in the synthesis of gemcitabine. Its effective separation and control are critical for ensuring the purity and, consequently, the safety and efficacy of the final drug product.
Conclusion
1'-Epi Gemcitabine 3',5'-Dibenzoate is a key intermediate and a critical process-related impurity in the synthesis of the anticancer drug gemcitabine. Its distinct stereochemistry at the anomeric carbon renders it biologically inactive compared to the therapeutic β-anomer. A thorough understanding of its chemical structure, synthesis, and analytical characterization is paramount for drug development professionals involved in the manufacturing and quality control of gemcitabine. The analytical techniques outlined in this guide provide a framework for the identification and quantification of this impurity, ensuring the high purity and quality of the final active pharmaceutical ingredient. Further research into the specific biological properties of this epimer could provide deeper insights into the structure-activity relationships of nucleoside analogues.
References
-
Separation, Isolation, and Characterization of Isoform Impurities of Gemcitabine Formed During the Anomerization of Protected α-Gemcitabine to Gemcitabine. (2025). Request PDF. [Link]
-
1'-Epi Gemcitabine-13C,15N2 3',5'-Dibenzoate | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]
- Process for preparation of Gemcitabine hydrochloride. (2012).
-
Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. (2018). PMC - NIH. [Link]
-
Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent. (1994). PubMed. [Link]
-
A Linear Synthesis of Gemcitabine. (2014). ResearchGate. [Link]
-
Analytical Method Development and Validation of Gemcitabine in Tablets by HPLC by Different Analytical Techniques. (2020). IOSR Journal. [Link]
-
Antitumor activity of gemcitabine hydrochloride loaded lipid polymer hybrid nanoparticles (LPHNs): In vitro and in vivo. (2020). PubMed. [Link]
-
A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. (2017). NIH. [Link]
- Gemcitabine production process. (2008).
-
Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. (2023). PMC - NIH. [Link]
-
In vitro synergistic cytotoxicity of gemcitabine and pemetrexed and pharmacogenetic evaluation of response to gemcitabine in bladder cancer patients. (2006). PubMed. [Link]
-
Identification of Major Impurity in Gemcitabine Hydrochloride for Injection by HPLC-QTOF. (n.d.). Semantic Scholar. [Link]
- Gemcitabine hydrochloride purifying method. (2013).
- Gemcitabine alpha-isomer conversion recovery process. (2014).
Sources
- 2. In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2′-deoxy-2′-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation, Isolation, and Characterization of Isoform Impurities of Gemcitabine Formed During the Anomerization of Protected α‐Gemcitabine to Gemcitabine | Scilit [scilit.com]
- 4. WO2008129530A1 - Gemcitabine production process - Google Patents [patents.google.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. US8193354B2 - Process for preparation of Gemcitabine hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0576228B1 - Process for preparing beta-anomer enriched 2-deoxy-2,2-difluoro-D-ribofuranosyl-arylsulfonates - Google Patents [patents.google.com]
- 9. CN103224541B - Gemcitabine alpha-isomer conversion recovery process - Google Patents [patents.google.com]
